Methyl 2-amino-3-fluoropropanoate
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Overview
Description
Methyl 2-amino-3-fluoropropanoate is an organic compound with the molecular formula C4H8FNO2 It is a derivative of propanoic acid, where a fluorine atom is substituted at the third carbon, and an amino group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with fluoramine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Methyl 2-amino-3-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-amino-3-fluoropropanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-chloropropanoate
- Methyl 2-amino-3-bromopropanoate
- Methyl 2-amino-3-iodopropanoate
Uniqueness
Methyl 2-amino-3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Biological Activity
Methyl 2-amino-3-fluoropropanoate, also known as methyl (2R)-3-amino-2-fluoropropanoate, is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H10FNO\ and a molecular weight of approximately 121.11 g/mol. The presence of a fluorine atom and an amino group contributes to its reactivity and biological interactions. The compound features a chiral center at the second carbon, which may influence its biological activity due to stereospecific interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially acting as a substrate or inhibitor. The fluorine atom enhances its binding affinity to certain receptors and enzymes, influencing metabolic pathways and biochemical reactions.
- Hydrogen Bonding : The amino group allows for the formation of hydrogen bonds with biological molecules, which can affect various biochemical pathways. This property makes it a valuable tool for investigating molecular mechanisms in health and disease contexts.
- Lipophilicity : The introduction of fluorine may enhance the compound's lipophilicity, impacting its bioavailability and distribution within biological systems. This characteristic is crucial for the compound's pharmacokinetics and therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 2-fluoropropionate | Lacks amino group; primarily used in organic synthesis | Limited biological interactions |
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate | Contains a phenyl group; utilized in medicinal chemistry | Enhanced receptor binding due to phenyl group |
3-Fluoro-L-alanine methyl ester | Chloride presence; studied for protein synthesis | Different reactivity profile due to chlorine |
(3-Amino-2-fluoropropyl)(methyl)phosphinic acid | Phosphinic acid functionality; explored for gastroesophageal reflux disease treatment | Unique mechanism involving phosphinic acid |
This table highlights how this compound's combination of functional groups may confer distinct properties relevant to chemical reactivity and biological interactions.
Pharmacological Research
Research has indicated that this compound exhibits significant potential in pharmacological applications. One study focused on its role in modulating enzyme activity related to metabolic disorders. The findings suggested that the compound could inhibit certain enzymes involved in amino acid metabolism, thereby influencing overall metabolic pathways.
Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of this compound. Preliminary studies demonstrated that the compound could inhibit the growth of various bacterial strains through its interaction with bacterial enzymes essential for cell wall synthesis. This activity was attributed to its ability to form stable complexes with these enzymes, leading to disrupted bacterial function.
Properties
IUPAC Name |
methyl 2-amino-3-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFNKLUADXGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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